molecular formula C4H5NO B6248731 (1E)-1-isocyanatoprop-1-ene CAS No. 112105-09-6

(1E)-1-isocyanatoprop-1-ene

Cat. No.: B6248731
CAS No.: 112105-09-6
M. Wt: 83.1
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Description

(1E)-1-isocyanatoprop-1-ene is an organic compound with the molecular formula C4H5NO It is characterized by the presence of an isocyanate group (-N=C=O) attached to a propene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E)-1-isocyanatoprop-1-ene typically involves the reaction of propenylamine with phosgene. The reaction proceeds under controlled conditions to ensure the formation of the desired isocyanate compound. The general reaction can be represented as follows: [ \text{CH}_2=\text{CH}-\text{CH}_2\text{NH}_2 + \text{COCl}_2 \rightarrow \text{CH}_2=\text{CH}-\text{CH}_2\text{NCO} + 2\text{HCl} ]

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of advanced techniques such as continuous flow reactors to optimize yield and purity. The reaction conditions, including temperature, pressure, and the use of catalysts, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(1E)-1-isocyanatoprop-1-ene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the isocyanate group to an amine group.

    Substitution: The isocyanate group can participate in nucleophilic substitution reactions, forming ureas or carbamates.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like alcohols or amines can react with the isocyanate group under mild conditions to form ureas or carbamates.

Major Products Formed

    Oxidation: Formation of oxides or carbonyl-containing compounds.

    Reduction: Formation of amines.

    Substitution: Formation of ureas or carbamates, depending on the nucleophile used.

Scientific Research Applications

(1E)-1-isocyanatoprop-1-ene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of polymers, coatings, and adhesives due to its reactivity with various nucleophiles.

Mechanism of Action

The mechanism of action of (1E)-1-isocyanatoprop-1-ene involves its reactivity with nucleophiles. The isocyanate group (-N=C=O) is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and water. This reactivity is the basis for its use in forming ureas, carbamates, and other derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    Methyl isocyanate (MIC): Similar in structure but with a methyl group instead of a propene backbone.

    Ethyl isocyanate: Contains an ethyl group instead of a propene backbone.

    Phenyl isocyanate: Contains a phenyl group, offering different reactivity and applications.

Uniqueness

(1E)-1-isocyanatoprop-1-ene is unique due to its propene backbone, which provides distinct reactivity compared to other isocyanates. This structural feature allows for specific applications in organic synthesis and industrial processes that are not possible with simpler isocyanates like methyl or ethyl isocyanate.

Properties

CAS No.

112105-09-6

Molecular Formula

C4H5NO

Molecular Weight

83.1

Purity

85

Origin of Product

United States

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